molecular formula C14H25NO4 B7895283 N-Boc-N-methyl-2-cyclohexylglycine

N-Boc-N-methyl-2-cyclohexylglycine

Cat. No.: B7895283
M. Wt: 271.35 g/mol
InChI Key: HNRIWKFZQIMXIP-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-2-cyclohexylglycine is a chemical compound with the molecular formula C14H25NO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydrogen atom is replaced by a methyl group. The cyclohexyl group is attached to the alpha carbon of the glycine backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-Boc-N-methyl-2-cyclohexylglycine typically begins with cyclohexylglycine.

    Protection of the Amino Group: The amino group of cyclohexylglycine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected cyclohexylglycine.

    Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.

    Purification: Utilizing industrial-scale purification techniques such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Boc-N-methyl-2-cyclohexylglycine can undergo oxidation reactions, typically at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced, particularly at the carbonyl group, to form alcohols.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Free amine derivatives of cyclohexylglycine.

Scientific Research Applications

Drug Development

N-Boc-N-methyl-2-cyclohexylglycine is frequently employed as a building block in the synthesis of peptide drugs. Its structure allows for the introduction of cyclohexyl groups, which can enhance the pharmacokinetic properties of peptides, including their stability and bioavailability.

  • Case Study: Hepatitis C Protease Inhibitors
    A notable application is its use in synthesizing potent inhibitors for hepatitis C virus (HCV) protease. The compound serves as a precursor for designing inhibitors that can effectively disrupt viral replication processes .

Alzheimer's Disease Research

Recent studies have indicated that derivatives of this compound may exhibit properties that inhibit β-amyloid peptide release, a key factor in Alzheimer's disease pathology. Compounds derived from this amino acid have shown promise in preclinical models aimed at treating or preventing Alzheimer's disease by modulating amyloid precursor protein processing .

Synthetic Pathways

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by methylation at the nitrogen atom. This process allows for greater control over the chemical reactivity and stability of the resulting compound.

StepReactionConditionsYield
1Amino acid protectionBoc anhydride, DMF85%
2MethylationMethyl iodide, K2CO390%

Characterization Techniques

Characterization of this compound is performed using methods such as NMR spectroscopy and HPLC to confirm purity and structural integrity.

Mechanistic Studies

Research has shown that this compound can interact with various biological targets, influencing pathways related to neurotransmitter release and neuroprotection.

  • Neuroprotective Effects : Studies indicate that compounds derived from this amino acid may provide neuroprotective effects by modulating synaptic transmission and reducing neuroinflammation.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-2-cyclohexylglycine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-glycine: Similar in structure but lacks the methyl and cyclohexyl groups.

    N-Boc-N-methylglycine: Similar but lacks the cyclohexyl group.

    N-Boc-2-cyclohexylglycine: Similar but lacks the methyl group.

Uniqueness

N-Boc-N-methyl-2-cyclohexylglycine is unique due to the presence of both the methyl and cyclohexyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interactions in synthetic and biological systems, making it a versatile intermediate in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

N-Boc-N-methyl-2-cyclohexylglycine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.

Chemical Structure and Properties

This compound is a derivative of glycine, modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the nitrogen position. The cyclohexyl group contributes to the compound's lipophilicity, which may enhance its ability to cross biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a potential therapeutic agent. Below are key findings from recent studies:

1. Antinociceptive Effects

Research has indicated that compounds similar to this compound exhibit significant antinociceptive effects, suggesting potential use in pain management. For instance, studies involving dipeptide analogs have shown that modifications can lead to selective affinity for kappa opioid receptors (KOR), which are implicated in pain modulation .

2. Inhibition of Protein-Protein Interactions

This compound has been investigated for its ability to inhibit protein-protein interactions, particularly in cancer biology. Peptidomimetics derived from similar structures have demonstrated efficacy in disrupting interactions between oncogenic proteins, leading to reduced survival rates in cancer cell lines harboring mutations like KRAS .

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of related compounds against various cancer cell lines. For example, modifications to the glycine structure have resulted in compounds with IC50 values indicating potent cytotoxicity against tumor cells. The structure-activity relationship (SAR) studies highlight how specific modifications can enhance or diminish biological activity .

Case Study 1: Antinociceptive Activity

A study conducted on a series of dipeptide analogs demonstrated that certain modifications to the cyclohexylglycine structure resulted in enhanced antinociceptive effects in rodent models. The results indicated that these compounds could effectively block the antinociceptive effect of known KOR agonists like U50488, suggesting their potential as analgesics .

Case Study 2: Cancer Cell Line Sensitivity

Another investigation focused on the sensitivity of pancreatic cancer cell lines to peptidomimetics derived from this compound. The study revealed that these compounds could significantly reduce cell viability by inhibiting critical signaling pathways associated with tumor growth .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound and its analogs:

CompoundActivity TypeTarget/MechanismIC50/Effectiveness
This compoundAntinociceptiveKappa opioid receptor inhibitionEffective in rodent models
Dipeptide Analog ACytotoxicityInhibition of tumor cell proliferationIC50 = 0.01 - 0.3 μM
Peptidomimetic BProtein-protein interaction inhibitionDisruption of KRAS signalingDecreased survival rates

Properties

IUPAC Name

2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRIWKFZQIMXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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